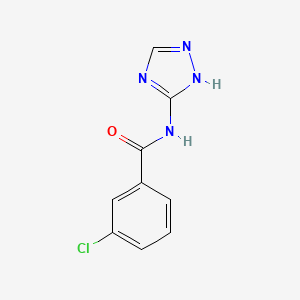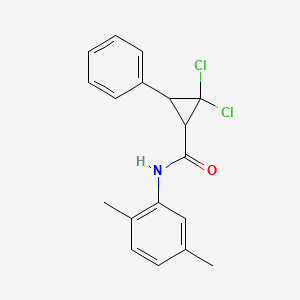![molecular formula C17H16Cl2O4 B5194777 4-[3-(2,5-dichlorophenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B5194777.png)
4-[3-(2,5-dichlorophenoxy)propoxy]-3-methoxybenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[3-(2,5-dichlorophenoxy)propoxy]-3-methoxybenzaldehyde, also known as DCMF, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DCMF is a benzaldehyde derivative that is synthesized through a specific method, which will be discussed in This paper will also provide an overview of the scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for DCMF research.
Wirkmechanismus
The mechanism of action of 4-[3-(2,5-dichlorophenoxy)propoxy]-3-methoxybenzaldehyde is not fully understood, but studies suggest that it works by inhibiting specific enzymes and proteins that are involved in cancer cell growth and inflammation. 4-[3-(2,5-dichlorophenoxy)propoxy]-3-methoxybenzaldehyde has been found to inhibit the activity of the protein kinase B (AKT) pathway, which is involved in cell survival and proliferation. 4-[3-(2,5-dichlorophenoxy)propoxy]-3-methoxybenzaldehyde has also been found to inhibit the activity of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which is involved in inflammation.
Biochemical and Physiological Effects:
Studies have shown that 4-[3-(2,5-dichlorophenoxy)propoxy]-3-methoxybenzaldehyde has various biochemical and physiological effects. 4-[3-(2,5-dichlorophenoxy)propoxy]-3-methoxybenzaldehyde has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce tumor growth. 4-[3-(2,5-dichlorophenoxy)propoxy]-3-methoxybenzaldehyde has also been found to reduce inflammation and oxidative stress, which are associated with various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-[3-(2,5-dichlorophenoxy)propoxy]-3-methoxybenzaldehyde for lab experiments is its potential therapeutic applications. 4-[3-(2,5-dichlorophenoxy)propoxy]-3-methoxybenzaldehyde has shown promising results in cancer research and has anti-inflammatory properties, making it a potential candidate for the treatment of various diseases. However, one of the limitations of 4-[3-(2,5-dichlorophenoxy)propoxy]-3-methoxybenzaldehyde for lab experiments is its limited availability. 4-[3-(2,5-dichlorophenoxy)propoxy]-3-methoxybenzaldehyde is a relatively new compound, and its synthesis method is complex, making it difficult to obtain in large quantities.
Zukünftige Richtungen
There are several future directions for 4-[3-(2,5-dichlorophenoxy)propoxy]-3-methoxybenzaldehyde research. One of the future directions is to investigate the potential therapeutic applications of 4-[3-(2,5-dichlorophenoxy)propoxy]-3-methoxybenzaldehyde in other diseases, such as neurodegenerative diseases and cardiovascular diseases. Another future direction is to optimize the synthesis method of 4-[3-(2,5-dichlorophenoxy)propoxy]-3-methoxybenzaldehyde to increase its availability and reduce its cost. Additionally, future research could focus on the development of 4-[3-(2,5-dichlorophenoxy)propoxy]-3-methoxybenzaldehyde derivatives with improved therapeutic properties.
Conclusion:
In conclusion, 4-[3-(2,5-dichlorophenoxy)propoxy]-3-methoxybenzaldehyde is a chemical compound that has shown potential therapeutic applications in various scientific research studies. 4-[3-(2,5-dichlorophenoxy)propoxy]-3-methoxybenzaldehyde is synthesized through a specific method, and its mechanism of action is not fully understood. 4-[3-(2,5-dichlorophenoxy)propoxy]-3-methoxybenzaldehyde has various biochemical and physiological effects, including anti-cancer and anti-inflammatory properties. 4-[3-(2,5-dichlorophenoxy)propoxy]-3-methoxybenzaldehyde has advantages and limitations for lab experiments, and there are several future directions for 4-[3-(2,5-dichlorophenoxy)propoxy]-3-methoxybenzaldehyde research.
Synthesemethoden
4-[3-(2,5-dichlorophenoxy)propoxy]-3-methoxybenzaldehyde is synthesized through a specific method that involves the reaction of 3-methoxybenzaldehyde with 2,5-dichlorophenol in the presence of potassium carbonate and potassium iodide. The reaction takes place in N,N-dimethylformamide (DMF) at 80°C for 12 hours. The resulting product is then purified through column chromatography to obtain pure 4-[3-(2,5-dichlorophenoxy)propoxy]-3-methoxybenzaldehyde.
Wissenschaftliche Forschungsanwendungen
4-[3-(2,5-dichlorophenoxy)propoxy]-3-methoxybenzaldehyde has shown potential therapeutic applications in various scientific research studies. One of the most significant applications of 4-[3-(2,5-dichlorophenoxy)propoxy]-3-methoxybenzaldehyde is in cancer research. Studies have shown that 4-[3-(2,5-dichlorophenoxy)propoxy]-3-methoxybenzaldehyde has anti-cancer properties and can inhibit the growth of cancer cells. 4-[3-(2,5-dichlorophenoxy)propoxy]-3-methoxybenzaldehyde has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
IUPAC Name |
4-[3-(2,5-dichlorophenoxy)propoxy]-3-methoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2O4/c1-21-17-9-12(11-20)3-6-15(17)22-7-2-8-23-16-10-13(18)4-5-14(16)19/h3-6,9-11H,2,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZOWNXRDVSYNME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCCCOC2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-chloro-3-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B5194695.png)
![2-[(methylsulfonyl)amino]-N-{2-[(propylamino)carbonyl]phenyl}benzamide](/img/structure/B5194702.png)





![N-cyclohexyl-3-[(1-methyl-1H-tetrazol-5-yl)thio]propanamide](/img/structure/B5194737.png)


![methyl 2-{[(5-bromo-3-pyridinyl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5194763.png)
![(4-{[(2-nitrophenoxy)acetyl]amino}phenyl)acetic acid](/img/structure/B5194770.png)
![2-iodo-N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B5194776.png)
![N-(2,4-dimethylphenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide](/img/structure/B5194790.png)